Benzonitrile, 4-(8-quinolinyloxy)-
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Overview
Description
Benzonitrile, 4-(8-quinolinyloxy)-: is an organic compound that features a benzonitrile group attached to a quinoline moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(8-quinolinyloxy)- typically involves the reaction of 4-hydroxyquinoline with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods: While specific industrial production methods for benzonitrile, 4-(8-quinolinyloxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-(8-quinolinyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-(8-quinolinyloxy)benzylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-(8-quinolinyloxy)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzonitrile, 4-(8-quinolinyloxy)- is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins and other biomolecules.
Medicine: Its structural features make it a candidate for designing molecules with antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, benzonitrile, 4-(8-quinolinyloxy)- can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(8-quinolinyloxy)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Benzonitrile: A simpler analog with a single nitrile group attached to a benzene ring.
4-(4-(6-bromoquinolin-4-yloxy)-6-chloro-1,3,5-triazin-2-ylamino)-benzonitrile: A more complex analog with additional functional groups and potential antimicrobial activity.
Uniqueness: Benzonitrile, 4-(8-quinolinyloxy)- is unique due to its combination of a benzonitrile group and a quinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
860004-36-0 |
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Molecular Formula |
C16H10N2O |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-quinolin-8-yloxybenzonitrile |
InChI |
InChI=1S/C16H10N2O/c17-11-12-6-8-14(9-7-12)19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10H |
InChI Key |
PWYDICHYVPRVNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=CC=C(C=C3)C#N)N=CC=C2 |
Origin of Product |
United States |
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